Chlorhydrate de SC 53116

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the 5-HT4 receptor’s role in learning and memory, as well as its potential therapeutic effects on cognitive impairments . The compound has also been utilized in proteomics research and to study cell biology and pharmacology, specifically in blocking the activation of ErbB2 and downstream signaling pathways .

Mécanisme D'action

Target of Action

SC 53116 Hydrochloride, also known as SC-53116 HCl, is a selective agonist of the serotonin 5-HT4 receptor subtype . The 5-HT4 receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter believed to play a role in various functions including mood, appetite, and sleep .

Mode of Action

As a partial agonist, SC-53116 HCl binds to the 5-HT4 receptors, mimicking the action of serotonin by activating these receptors . This activation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), a second messenger involved in many biological responses .

Biochemical Pathways

The activation of 5-HT4 receptors by SC-53116 HCl can lead to various downstream effects. For instance, it has been shown to ameliorate scopolamine-induced impairment in learning in rats . This suggests that SC-53116 HCl may influence the biochemical pathways involved in learning and memory.

Result of Action

The activation of 5-HT4 receptors by SC-53116 HCl has been shown to increase population spike amplitude in the CA1 and CA3 fields of the hippocampus . This suggests that SC-53116 HCl may enhance neuronal excitability, which could potentially improve cognitive functions such as learning and memory .

Analyse Biochimique

Biochemical Properties

SC 53116 Hydrochloride plays a significant role in biochemical reactions by acting as a partial agonist of the 5-HT4 receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes, including neurotransmission and gastrointestinal motility. SC 53116 Hydrochloride interacts with the 5-HT4 receptor by binding to its active site, leading to the activation of downstream signaling pathways. This interaction results in the modulation of cyclic adenosine monophosphate (cAMP) levels, which in turn affects various cellular processes .

Cellular Effects

SC 53116 Hydrochloride has been shown to influence various types of cells and cellular processes. In neuronal cells, it enhances cognitive functions by increasing the amplitude of population spikes in the hippocampus, a region of the brain associated with learning and memory. This effect is mediated through the activation of the 5-HT4 receptor and the subsequent increase in cAMP levels . In gastrointestinal cells, SC 53116 Hydrochloride promotes motility by stimulating smooth muscle contractions through the same receptor-mediated mechanism .

Molecular Mechanism

The molecular mechanism of SC 53116 Hydrochloride involves its binding to the 5-HT4 receptor, which leads to the activation of the Gs protein. This activation triggers the adenylyl cyclase enzyme to convert adenosine triphosphate (ATP) to cAMP. The increase in cAMP levels activates protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in gene expression and cellular function. SC 53116 Hydrochloride’s partial agonist activity ensures that it can modulate receptor activity without causing excessive stimulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SC 53116 Hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. In vitro studies have shown that SC 53116 Hydrochloride can maintain its efficacy for several hours, but prolonged exposure may lead to reduced potency. In vivo studies have demonstrated that the compound can exert long-term effects on cognitive function and gastrointestinal motility, with some effects persisting even after the compound has been cleared from the system .

Dosage Effects in Animal Models

The effects of SC 53116 Hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and promote gastrointestinal motility without causing significant adverse effects. At higher doses, SC 53116 Hydrochloride can cause toxic effects, including gastrointestinal disturbances and potential neurotoxicity. The threshold for these adverse effects varies depending on the species and the specific experimental conditions .

Metabolic Pathways

SC 53116 Hydrochloride is involved in several metabolic pathways, primarily through its interaction with the 5-HT4 receptor. The compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The metabolic flux and levels of specific metabolites can be influenced by factors such as dosage, duration of exposure, and individual variability in enzyme activity .

Transport and Distribution

SC 53116 Hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, SC 53116 Hydrochloride can be transported by specific transporters and binding proteins that facilitate its movement to target sites. The compound’s localization and accumulation can be influenced by factors such as receptor density and the presence of other interacting molecules .

Subcellular Localization

The subcellular localization of SC 53116 Hydrochloride is primarily determined by its interaction with the 5-HT4 receptor. The compound can be found in various cellular compartments, including the plasma membrane, where the receptor is located. Post-translational modifications and targeting signals can direct SC 53116 Hydrochloride to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where it can exert its effects on cellular function .

Analyse Des Réactions Chimiques

4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride undergoes various chemical reactions, primarily involving its role as a 5-HT4 receptor partial agonist. It has been shown to ameliorate scopolamine-induced impairment in learning and increase population spike amplitude in the hippocampus . The compound’s reactions typically involve common reagents and conditions used in neuroscience research, but specific details on oxidation, reduction, or substitution reactions are not extensively documented.

Comparaison Avec Des Composés Similaires

4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride is unique in its role as a 5-HT4 receptor partial agonist. Similar compounds include other 5-HT4 receptor agonists and antagonists, such as Tegaserod maleate and Prucalopride . These compounds also target the 5-HT4 receptor but may have different efficacy and specificity profiles compared to 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride.

Propriétés

IUPAC Name |

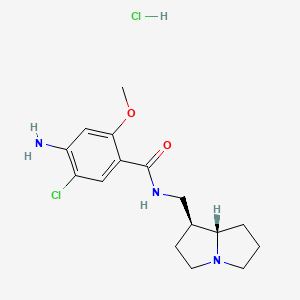

4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H/t10-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWDAUMNWKAMIX-LPJGFKLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)NC[C@@H]2CCN3[C@H]2CCC3)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858386 | |

| Record name | 4-Amino-5-chloro-N-{[(1S,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl}-2-methoxybenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146388-57-0, 879208-42-1 | |

| Record name | Benzamide, 4-amino-5-chloro-N-[[(1R,7aR)-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxy-, hydrochloride (1:1), rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146388-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloro-N-{[(1S,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl}-2-methoxybenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B1193585.png)